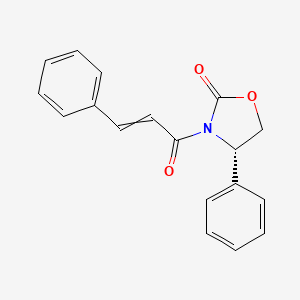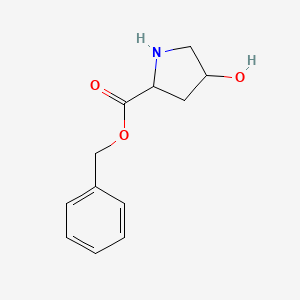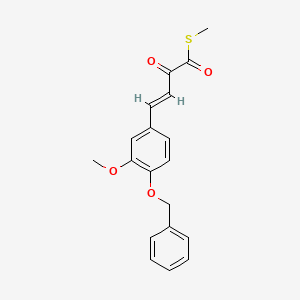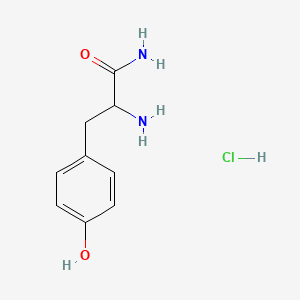
(4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one typically involves the reaction of a chiral oxazolidinone with a phenylprop-2-enoyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to facilitate the formation of the desired product. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biological processes.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one involves its interaction with molecular targets through its chiral center. The compound can form specific interactions with enzymes and receptors, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-Phenyl-2-propenoic acid: This compound shares a similar phenylprop-2-enoyl group but lacks the oxazolidinone ring.
Nonactic acid: Another compound with a similar structural motif but different functional groups and properties.
Uniqueness
(4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one is unique due to its chiral oxazolidinone ring, which imparts specific stereochemical properties. This uniqueness makes it valuable in asymmetric synthesis and other applications where chirality is crucial.
Eigenschaften
Molekularformel |
C18H15NO3 |
|---|---|
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
(4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H15NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(13-22-18(19)21)15-9-5-2-6-10-15/h1-12,16H,13H2/t16-/m1/s1 |
InChI-Schlüssel |
RJNZUERQMGKTAF-MRXNPFEDSA-N |
Isomerische SMILES |
C1[C@@H](N(C(=O)O1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(N(C(=O)O1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide](/img/structure/B12515133.png)
![5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12515138.png)
![[(5-Methyl-3-propylhept-5-en-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12515141.png)

![6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12515146.png)

![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12515150.png)
![tert-butyl N-(2-chloro-5-methylpyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12515159.png)
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12515162.png)
![[(2-Nitrophenyl)methylidene]aminourea](/img/structure/B12515169.png)
![Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]-](/img/structure/B12515171.png)

![Urea, N-(2-chloroethyl)-N'-[3-(5-hydroxypentyl)phenyl]-](/img/structure/B12515179.png)
![1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12515187.png)
